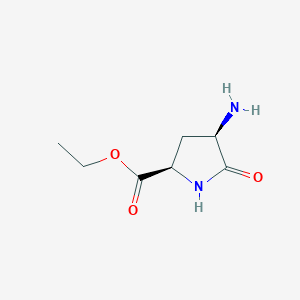
Fmoc-Phe-ODhbt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc (9-fluorenylmethyloxycarbonyl) is a protective group used in the synthesis of peptides . It’s used to protect the amino group during peptide synthesis, allowing the formation of peptide bonds without unwanted side reactions . The Fmoc group is removed under basic conditions, which makes it compatible with many other protecting groups .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids typically involves the reaction of the corresponding amino acid with Fmoc-Cl in the presence of a base . The Fmoc group can be selectively removed under mild basic conditions, allowing the synthesis of complex peptides .Molecular Structure Analysis
The Fmoc group consists of a fluorenyl group (a three-ring aromatic system) linked to a carbamate functionality . This structure is responsible for the protective properties of the Fmoc group .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group is removed through a base-catalyzed reaction, typically using piperidine . This reaction is selective for the Fmoc group, allowing other protecting groups to remain intact .Physical And Chemical Properties Analysis
Fmoc-protected amino acids are typically solid at room temperature . They are stable under acidic conditions but react with bases to remove the Fmoc group .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The use of Fmoc-protected amino acids in peptide synthesis is a well-established field, but there is always room for improvement and innovation . For example, researchers are exploring greener and more efficient methods for the synthesis and deprotection of Fmoc-protected amino acids . Additionally, Fmoc-protected peptides have been used to create self-assembling materials with potential applications in biomedicine .
Propiedades
Número CAS |
114119-90-3 |
|---|---|
Nombre del producto |
Fmoc-Phe-ODhbt |
Fórmula molecular |
C10H19NO3 |
Peso molecular |
0 |
Sinónimos |
Fmoc-Phe-ODhbt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



